2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C17H14ClNO2 This compound is known for its unique structure, which combines a pyridine ring with an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 3-chloropropylamine with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with indene-1,3-dione under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its analgesic and sedative properties.
Imidazo[4,5-b]pyridine derivatives: Exhibits diverse biological activities, including antiviral and antimicrobial properties.
Uniqueness
2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is unique due to its combination of a pyridine ring with an indene-dione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62295-67-4 |
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Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
2-[1-(3-chloropropyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H14ClNO2/c18-8-3-9-19-10-6-12(7-11-19)15-16(20)13-4-1-2-5-14(13)17(15)21/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
DWOXBDKTGQCBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C=CN(C=C3)CCCCl)C2=O |
Origin of Product |
United States |
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